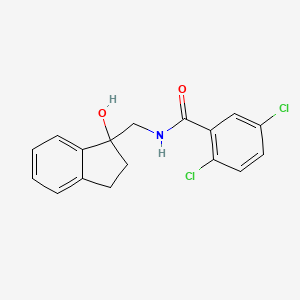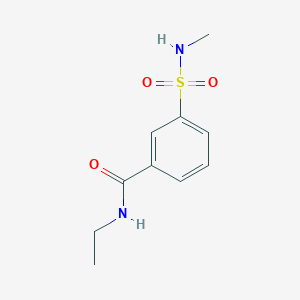
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique molecular structure It combines an isoquinoline moiety with a pyrimidinone ring and an acetamide group, potentially offering a variety of chemical reactivity and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can be approached through a multi-step process:
Formation of Isoquinoline Moiety: : Begin by synthesizing the 3,4-dihydroisoquinolin-2(1H)-yl derivative through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Construction of Pyrimidinone Ring: : The 4-methyl-6-oxopyrimidin-1(6H)-yl fragment can be constructed via the Biginelli reaction, involving a β-keto ester, urea, and an aldehyde under acidic conditions.
Coupling the Two Fragments: : Utilize a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the isoquinoline moiety to the pyrimidinone ring through a nucleophilic substitution reaction.
Introduction of Acetamide Group: : Finally, introduce the N-(4-methoxyphenyl)acetamide group using an amide coupling reaction, employing a suitable protecting group strategy to ensure selectivity.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions, selecting cost-effective reagents, and ensuring high yield and purity are crucial. This often involves continuous flow chemistry, scalable reaction setups, and robust purification techniques like chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The isoquinoline moiety can undergo oxidation with reagents like potassium permanganate or chromic acid to form quinoline derivatives.
Reduction: : The pyrimidinone ring can be reduced to dihydropyrimidine derivatives using hydrogenation or other reducing agents like sodium borohydride.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide in acidic or neutral conditions.
Reduction: : Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidized quinoline derivatives
Reduced dihydropyrimidine compounds
Substituted acetamide derivatives
Aplicaciones Científicas De Investigación
The compound has diverse applications across various fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules, particularly those with potential biological activity.
Biology: : Employed in studying enzyme inhibition and receptor binding due to its structural similarity to naturally occurring substrates.
Medicine: : Investigated for its potential therapeutic effects, especially as a candidate for developing anti-cancer, anti-viral, or anti-inflammatory drugs.
Industry: : Utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide exerts its effects largely depends on its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit enzymatic activity by binding to the active site, interfere with receptor-ligand interactions, or modulate signaling pathways involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide: : Lacks the pyrimidinone ring but shares the isoquinoline and acetamide components.
4-Methyl-6-oxopyrimidin-1(6H)-yl derivatives: : Similar pyrimidinone core but with different substituents.
Uniqueness
The combination of isoquinoline, pyrimidinone, and acetamide in one molecule provides a unique scaffold for potential bioactivity, offering diverse reactivity and specificity in biological assays compared to simpler analogs.
By combining these diverse functional groups, this compound stands out as a versatile candidate in various scientific research and industrial applications. Got any specific details you want to explore deeper within this compound?
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(29)27(15-21(28)25-19-7-9-20(30-2)10-8-19)23(24-16)26-12-11-17-5-3-4-6-18(17)14-26/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJITHWPGRKKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)
![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)


